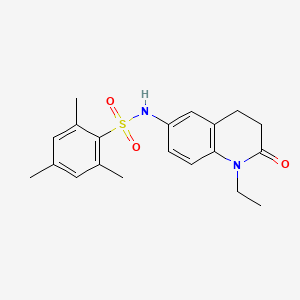

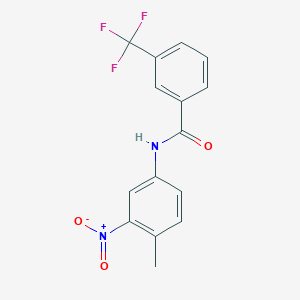

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Descripción general

Descripción

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their synthesis methods and characterization. Buzarevski et al. (2014) reported the synthesis of a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, using aqueous media, characterized through various spectroscopic techniques (Buzarevski, Mikhova, & Popovski, 2014). Another study by Lee & Kim (2002) involved the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups, showcasing the versatility of such compounds in polymer formation, significantly impacting material sciences (Lee & Kim, 2002).

Molecular and Structural Analysis

The structural and molecular analysis of benzamide derivatives has been a subject of interest due to their potential applications. Saeed, Hussain, & Flörke (2008) provided insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, revealing detailed molecular interactions and structural stability (Saeed, Hussain, & Flörke, 2008).

Biomedical Applications

Although the direct mention of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in biomedical contexts wasn't found, related compounds have shown significant potential. Thakal, Singh, & Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial properties, highlighting the pharmaceutical relevance of benzamide derivatives (Thakal, Singh, & Singh, 2020). Khatiwora et al. (2013) explored metal complexes of novel benzamides, assessing their structural features and antibacterial activity, further indicating the significance of benzamide derivatives in drug development (Khatiwora et al., 2013).

Sensing and Detection Applications

The ability of benzamide derivatives to function as chemosensors was highlighted by Sun, Wang, & Guo (2009), who developed N-nitrophenyl benzamide derivatives for the selective detection of cyanide in aqueous environments, signifying the application of these compounds in environmental monitoring (Sun, Wang, & Guo, 2009).

Propiedades

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)